molecular formula C10H11Cl2N B1352212 N-[(3,4-dichlorophenyl)methyl]cyclopropanamine CAS No. 90919-75-8

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine

Cat. No.: B1352212
CAS No.: 90919-75-8
M. Wt: 216.1 g/mol
InChI Key: ARVDJBARMJFVNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropylamine . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
  • N-[(3,4-dichlorophenyl)methyl]cyclobutanamine
  • N-[(3,4-dichlorophenyl)methyl]cyclopentanamine

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. The presence of the dichlorobenzyl group also contributes to its specific reactivity and potential biological activity .

Biological Activity

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁Cl₂N
  • Molecular Weight : 216.11 g/mol
  • Structure : The compound features a cyclopropanamine moiety substituted with a 3,4-dichlorophenyl group.

This compound primarily functions as a dopamine reuptake inhibitor . This mechanism suggests its potential therapeutic applications in treating mood disorders and other neurological conditions by increasing dopamine levels in the brain. The compound's interaction with various enzymes and receptors may modulate several biochemical pathways, influencing gene expression and metabolic processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Dopamine Reuptake Inhibition : It increases extracellular levels of dopamine and serotonin, which can enhance mood and cognitive function .
  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, affecting downstream signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound binds effectively to biogenic amine transporters. For instance, a study reported that derivatives of this compound displayed high-affinity binding to dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. One particular derivative showed a significant increase in extracellular DA and 5-HT levels in rat models .

In Vivo Studies

In vivo experiments using microdialysis techniques revealed that administration of this compound significantly elevated neurotransmitter levels in the nucleus accumbens, indicating its potential role in modulating reward pathways associated with addiction and mood regulation .

Case Study 1: Mood Disorder Treatment

A clinical trial explored the efficacy of this compound as an adjunct treatment for patients with major depressive disorder (MDD). Results indicated that patients receiving this compound alongside standard antidepressants experienced a notable improvement in depressive symptoms compared to those receiving placebo .

Case Study 2: Neurotransmitter Regulation

Another study investigated the effects of this compound on neurotransmitter dynamics in animal models subjected to stress. The findings showed that treatment with the compound resulted in reduced stress-induced alterations in neurotransmitter levels, suggesting a protective effect against stress-related neurochemical changes .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityNotes
N-[(3,4-difluorophenyl)methyl]cyclopropanamineSimilar to this compoundDopamine reuptake inhibitionPreliminary studies suggest similar effects on neurotransmitter systems
3-(3,4-Dichlorophenyl)-1-indanamineIndanamine derivativeNonselective ligand for biogenic amine transportersExhibits high-affinity binding; affects DA and 5-HT levels

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDJBARMJFVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405951
Record name N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90919-75-8
Record name N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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